molecular formula C12H8N2S B11732974 2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile

Cat. No.: B11732974
M. Wt: 212.27 g/mol
InChI Key: JEYBJXWNEMEKFD-UHFFFAOYSA-N
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Description

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile is a Schiff base derivative of 2-aminothiophene-3-carbonitrile, featuring a phenyl-substituted imine group at position 2 and a nitrile group at position 3 of the thiophene ring. These compounds are typically synthesized via condensation reactions between 2-aminothiophene-3-carbonitrile precursors and aromatic aldehydes, followed by characterization using spectroscopic methods (e.g., IR, NMR) and X-ray crystallography .

Properties

Molecular Formula

C12H8N2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(benzylideneamino)thiophene-3-carbonitrile

InChI

InChI=1S/C12H8N2S/c13-8-11-6-7-15-12(11)14-9-10-4-2-1-3-5-10/h1-7,9H

InChI Key

JEYBJXWNEMEKFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=CS2)C#N

Origin of Product

United States

Preparation Methods

Condensation Reaction: Classical Synthetic Pathway

The most widely employed method involves the condensation of 2-aminothiophene-3-carbonitrile with benzaldehyde derivatives under acidic or basic conditions. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (Schiff base) linkage.

Reaction Conditions and Optimization

  • Solvent Systems : Methanol, ethanol, or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants and facilitate dehydration.

  • Catalysts : Acetic acid (2–5 mol%) or piperidine (10 mol%) accelerates the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.

  • Temperature and Time : Reflux conditions (60–80°C) for 3–8 hours yield optimal results, with yields ranging from 75% to 88%.

Example Protocol :
A mixture of 2-aminothiophene-3-carbonitrile (5.8 mmol) and benzaldehyde (5.8 mmol) in anhydrous methanol (15 mL) was refluxed with acetic acid (0.1 mL) for 3 hours. The precipitate was filtered and recrystallized from ethanol to afford the product in 82% yield.

Gewald Reaction: Precursor Synthesis for 2-Aminothiophene-3-carbonitrile

The Gewald reaction is critical for synthesizing the precursor 2-aminothiophene-3-carbonitrile , which involves a three-component reaction between a ketone, sulfur, and cyanoacetamide.

Key Steps:

  • Cyclization : Cyclohexanone reacts with sulfur and malononitrile in the presence of morpholine to form the thiophene ring.

  • Amination : Subsequent treatment with ammonium acetate introduces the amine group at the 2-position.

Typical Yield : 70–85% after purification by column chromatography.

Microwave-Assisted Synthesis: Enhanced Efficiency

Microwave irradiation significantly reduces reaction times and improves yields. This method is particularly advantageous for scaling up production while maintaining high purity.

Protocol and Parameters:

  • Reactants : 2-Aminothiophene-3-carbonitrile (1 equiv) and benzaldehyde (1.3 equiv).

  • Solvent : Ethanol or THF.

  • Conditions : Microwave irradiation at 100°C for 25 minutes under 250 psi pressure.

  • Catalyst : Piperidine (3 drops).

  • Yield : 89–92%, compared to 75–80% via conventional heating.

Advantages :

  • 80% reduction in reaction time (25 minutes vs. 8 hours).

  • Reduced solvent consumption and energy expenditure.

Industrial-Scale Production: Continuous Flow Reactors

For large-scale manufacturing, continuous flow reactors (CFRs) offer superior control over reaction parameters, ensuring consistent product quality.

Optimization Metrics:

  • Residence Time : 10–15 minutes at 120°C.

  • Pressure : 300–400 psi to maintain solvent stability.

  • Catalyst Load : 5 mol% diammonium hydrogen phosphate (DAHP) for enhanced turnover frequency.

Economic Benefits :

  • 30% reduction in raw material waste.

  • 50% higher throughput compared to batch reactors.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeEnergy EfficiencyScalability
Classical Condensation75–883–8 hoursModerateLow
Microwave-Assisted89–9225 minutesHighModerate
Continuous Flow90–9510 minutesVery HighHigh

Critical Considerations in Synthesis

  • Purity Control :

    • Recrystallization from ethanol/hexane (20% v/v) removes unreacted starting materials.

    • Column chromatography (silica gel, 10% ethyl acetate/hexane) resolves regioisomers.

  • Byproduct Management :

    • Hydrolysis of the imine group under acidic conditions may regenerate the aldehyde and amine. Stabilizing agents like molecular sieves mitigate this issue.

  • Environmental Impact :

    • Microwave and flow methods align with green chemistry principles by minimizing solvent use and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:

Compound Structure/Substituents Melting Point Biological Activity Key Findings References
6CN (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) Tetrahydrobenzo[b]thiophene core with amino and nitrile groups 141–144°C Antifungal, antiproliferative Low water solubility; enhanced antifungal activity in nanoparticle formulations
5TIO1 (2-[(2,6-dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) Cyclopenta[b]thiophene core with dichlorobenzylidene substituent N/A Antioxidant Reduces oxidative stress in murine brain regions
ACS03 (hybrid thiophene-acridine) Cyclohepta[b]thiophene fused with a chloro-methoxyacridine moiety N/A Antitumor, antileishmanial Selective cytotoxicity against HCT-116 colon carcinoma cells (IC₅₀ = 23.11 µM)
6CN10 (2-[(4-nitrobenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) Tetrahydrobenzo[b]thiophene with nitrobenzylidene substituent N/A Antifungal MIC = 100 µg/mL against Cryptococcus neoformans
Schiff base derivatives (e.g., 2-((3-hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) Varied aromatic substituents (e.g., hydroxy, methoxy) on the imine group 277–278°C (analog) Anticancer, antimicrobial Used in nanoparticle coatings for targeted drug delivery
Aryl-substituted analogs (e.g., 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile) Aryl groups (e.g., chlorophenyl, methoxyphenyl) at position 4 140–169°C Broad-spectrum bioactivity (antimicrobial, antiproliferative) Structure-activity relationships dependent on substituent electronic effects

Structural and Functional Differences

  • Schiff base derivatives (e.g., 6CN10) introduce electron-withdrawing groups (e.g., nitro) to the benzylidene moiety, improving antifungal potency .
  • Substituent Effects :

    • The phenylmethylidene group in the target compound may enhance π-π stacking with biological targets compared to smaller substituents (e.g., methoxy or hydroxy groups) .
    • Chlorine or nitro groups (as in 5TIO1 and 6CN10) increase electrophilicity, correlating with antioxidant and antifungal activities .

Pharmacological Performance

  • Antifungal Activity: 6CN10 exhibits superior activity against C. neoformans compared to non-nitro-substituted analogs, highlighting the role of nitro groups in disrupting fungal membranes . 6CN’s low solubility limits its bioavailability, but encapsulation in chitosan nanoparticles enhances delivery .
  • Antitumor Activity :

    • ACS03’s acridine-thiophene hybrid structure enables dual mechanisms: intercalation into DNA and inhibition of topoisomerases, leading to selective cytotoxicity .
    • Aryl-substituted analogs (e.g., 4-chlorophenyl) show moderate antiproliferative effects, suggesting substituent size and hydrophobicity influence potency .
  • Antioxidant Activity :

    • 5TIO1 reduces lipid peroxidation in murine brain tissues, likely via scavenging free radicals generated by its dichlorobenzylidene group .

Physicochemical Properties

  • Solubility: Hydrophobic substituents (e.g., tetrahydrobenzo rings in 6CN) reduce water solubility, necessitating formulation strategies like nanoparticle encapsulation . Polar groups (e.g., hydroxy in Schiff bases) improve solubility but may reduce membrane permeability .
  • Thermal Stability :

    • Melting points correlate with crystallinity; Schiff bases with rigid substituents (e.g., 3-hydroxy-4-methoxybenzylidene) exhibit higher melting points (~277°C) .

Biological Activity

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H8N2S
  • Molecular Weight : 200.26 g/mol
  • Structural Features : The compound features a thiophene ring, a carbonitrile group, and an imine linkage with a phenyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The lipophilicity conferred by the phenylmethylidene moiety allows for enhanced cellular penetration. Upon entering the cell, the compound may inhibit specific enzymes or proteins involved in critical biological pathways, leading to diverse therapeutic effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at concentrations ranging from 10 to 50 µg/mL.

Microorganism MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects against prostate carcinoma (PC-3) and breast adenocarcinoma (MCF-7) cells.

Cell Line IC50 (µM)
PC-315
MCF-712
HepG225

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry highlighted the synthesis of several thiophene derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Investigation of Anticancer Effects

In another research effort, the anticancer effects were assessed through MTT assays on various cancer cell lines. The results indicated that the compound effectively induced apoptosis in cancer cells, with flow cytometry revealing increased Annexin V binding, which is indicative of early apoptotic events .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile and its derivatives? A: The compound is typically synthesized via a Schiff base condensation reaction between 2-aminothiophene-3-carbonitrile derivatives and aromatic aldehydes. For example:

  • Procedure : React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 mmol) with benzaldehyde derivatives (1 mmol) in DMF using ZnCl₂ (0.8 mmol) as a catalyst under reflux for 2–3 hours. Monitor reaction progress via TLC, isolate the product by precipitation in cold water, and recrystallize from ethanol .
  • Yield Optimization : Adjusting solvent polarity (e.g., THF or 1,4-dioxane) and catalyst load (e.g., NaHCO₃ or ZnCl₂) can improve yields (typically 65–78%) .

Advanced Reaction Mechanism Analysis

Q: How do reaction conditions influence the regioselectivity of the Schiff base formation in this compound? A: The regioselectivity is governed by electronic and steric effects of substituents on the aldehyde and the amine precursor. Computational studies (e.g., DFT calculations) reveal that electron-withdrawing groups on the aldehyde enhance electrophilicity, favoring imine bond formation at the amino group of the thiophene core. Steric hindrance from bulky substituents may shift reaction pathways, necessitating kinetic vs. thermodynamic control analysis .

Basic Characterization Techniques

Q: What spectroscopic and analytical methods are used to confirm the structure of this compound? A: Key techniques include:

  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and carbons (e.g., C≡N at ~115 ppm) .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced Crystallographic Analysis

Q: How can crystallographic data resolve ambiguities in molecular conformation? A: Single-crystal X-ray diffraction (using SHELX software ) determines bond lengths, angles, and packing interactions. For example:

  • Hydrogen Bonding : Stabilizes crystal packing via N–H···O or C–H···π interactions (e.g., bond distances ~2.8–3.2 Å) .
  • Torsional Angles : Compare experimental vs. computational (e.g., Gaussian) values to assess planarity of the Schiff base moiety .

Biological Activity Profiling (Basic)

Q: What in vitro assays are used to evaluate the antibacterial activity of this compound? A:

  • MIC Determination : Broth microdilution against pathogens like Candida krusei (range: 8–64 µg/mL) .
  • Mechanistic Studies : Fluorescence assays to monitor membrane disruption or β-galactosidase leakage in bacterial cells .

Advanced Structure-Activity Relationship (SAR)

Q: How can computational modeling guide the design of derivatives with enhanced antifungal activity? A:

  • 3D-QSAR : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, Hammett σ) with MIC values .
  • Docking Studies : Map interactions with fungal CYP51 or ergosterol biosynthesis enzymes using AutoDock Vina .
  • Example : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring improve activity by enhancing target binding .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported biological activity data for structurally similar analogs? A:

  • Statistical Analysis : Apply PCA or PLS regression to identify outlier datasets or confounding variables (e.g., assay conditions) .
  • Experimental Validation : Re-test compounds under standardized protocols (e.g., CLSI guidelines) and cross-validate with orthogonal assays (e.g., time-kill curves) .

Advanced Synthetic Modifications

Q: What strategies enable functionalization of the thiophene core for diversification? A:

  • Cyclocondensation : React with α-chloroacetone to form tricyclic derivatives (e.g., 2-((2-oxopropyl)amino)-tetrahydrobenzo[b]thiophene) .
  • Click Chemistry : Introduce 1,2,3-triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for enhanced solubility .

Stability and Degradation Analysis

Q: How can researchers assess the hydrolytic stability of the Schiff base moiety? A:

  • pH-Dependent Studies : Monitor imine bond cleavage via UV-Vis (λmax shifts) or HPLC under acidic/basic conditions .
  • Kinetic Profiling : Calculate degradation rate constants (k) using Arrhenius plots under accelerated storage conditions .

Advanced Applications in Materials Science

Q: What methodologies explore this compound’s utility in non-biological contexts (e.g., optoelectronics)? A:

  • DFT Calculations : Predict HOMO-LUMO gaps (~3.5–4.0 eV) for semiconductor applications .
  • Thin-Film Fabrication : Spin-coat derivatives on ITO substrates and measure conductivity via four-probe techniques .

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